molecular formula C16H33N7O6 B609558 NH-bis(PEG3-azide) CAS No. 1258939-39-7

NH-bis(PEG3-azide)

Cat. No. B609558
CAS RN: 1258939-39-7
M. Wt: 419.48
InChI Key: APYUGXCRFRUVCL-UHFFFAOYSA-N
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Description

NH-bis(PEG3-azide) is a PEG derivative containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls . The azide groups enable PEGylation via Click Chemistry .


Synthesis Analysis

NH-bis(PEG3-azide) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of NH-bis(PEG3-azide) is C16H33N7O6 . It has a molecular weight of 419.48 g/mol .


Chemical Reactions Analysis

NH-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

NH-bis(PEG3-azide) has a molecular weight of 419.48 g/mol . The chemical formula is C16H33N7O6 .

Scientific Research Applications

Nanotechnology and Materials Science

  • Nanosheet Composites for Imaging and Therapy : The study by (Wang et al., 2015) details the construction of 2D PEG-ylated MoS2/Bi2 S3 composite nanosheets. These nanosheets offer promising applications in tumor diagnosis and therapy, showcasing the utility of PEG derivatives in advanced medical imaging and treatment technologies.

  • Quantum Dots for Imaging and Measurement : The research by (Zhan et al., 2016) demonstrates the use of ligands with PEG segments and azide functionalities for creating quantum dots. These dots have applications in bio-orthogonal coupling techniques, crucial for imaging and measuring ligand density.

  • Catalysis and Chemical Synthesis : The study by (Lazreg et al., 2017) shows how bis-NHC and mixed NHC/PR3 copper(I) complexes can be efficient catalysts for azide–alkyne cycloaddition reactions, a key process in chemical synthesis, indicating the relevance of NHC derivatives in catalysis.

  • Polymer Synthesis : In the work by (Coady et al., 2009), coupling bis(N-heterocyclic carbene)s with bis(azide)s led to the creation of conjugated polytriazenes, offering insights into new polymer structures with potential electronic applications.

Biomedicine and Drug Delivery

  • Dendrimer-based Drug Delivery : Research by (Khandare et al., 2006) discusses the use of dendrimer and linear bis(PEG) polymers in conjugation with paclitaxel, highlighting the role of polymeric architectures in enhancing drug solubility and efficacy.

  • PEGylation of Proteins : The study by (Brocchini et al., 2008) presents a method for site-specific PEGylation of proteins using disulfide bridges, illustrating the importance of PEG derivatives in developing more effective biopharmaceuticals.

Safety and Hazards

NH-bis(PEG3-azide) is not classified as a hazard . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

NH-bis(PEG3-azide) is a promising compound in the field of drug delivery, particularly in the synthesis of PROTACs . Its unique properties make it a valuable tool in the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

NH-bis(PEG3-azide) is known for its role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are composed of two distinct ligands connected by a linker, one of which binds to a specific protein target, while the other binds to an E3 ubiquitin ligase. NH-bis(PEG3-azide) serves as the linker in these reactions, enabling the selective degradation of target proteins through the ubiquitin-proteasome system . The azide group in NH-bis(PEG3-azide) interacts with alkyne-containing molecules, facilitating the formation of triazole linkages, which are crucial for the stability and functionality of PROTACs .

Cellular Effects

NH-bis(PEG3-azide) influences various cellular processes by facilitating the degradation of target proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins. For example, the use of NH-bis(PEG3-azide) in PROTACs can lead to the degradation of proteins involved in cell cycle regulation, apoptosis, and other critical cellular functions . The ability to selectively degrade target proteins makes NH-bis(PEG3-azide) a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of NH-bis(PEG3-azide) involves its role as a linker in PROTACs. When NH-bis(PEG3-azide) is used in the synthesis of PROTACs, it facilitates the binding of the target protein to the E3 ubiquitin ligase. This interaction triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in NH-bis(PEG3-azide) enables the formation of stable triazole linkages with alkyne-containing molecules, ensuring the stability and functionality of the PROTACs .

Temporal Effects in Laboratory Settings

In laboratory settings, NH-bis(PEG3-azide) has shown stability under various conditions. It can be stored in its pure form at -20°C for up to three years and in solution at -80°C for up to six months . The long-term effects of NH-bis(PEG3-azide) on cellular function have been observed in both in vitro and in vivo studies, where it has demonstrated consistent performance in facilitating protein degradation over time .

Dosage Effects in Animal Models

The effects of NH-bis(PEG3-azide) vary with different dosages in animal models. Studies have shown that at lower dosages, NH-bis(PEG3-azide) effectively promotes the degradation of target proteins without causing significant toxicity . At higher dosages, there may be threshold effects and potential adverse effects, including toxicity and off-target protein degradation . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

NH-bis(PEG3-azide) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . The azide group in NH-bis(PEG3-azide) enables its incorporation into PROTACs, which are then metabolized through the ubiquitin-proteasome pathway .

Transport and Distribution

Within cells and tissues, NH-bis(PEG3-azide) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG-based structure allows for efficient transport and distribution, ensuring its availability for biochemical reactions . The azide group in NH-bis(PEG3-azide) facilitates its localization and accumulation in specific cellular compartments, enhancing its effectiveness in protein degradation .

Subcellular Localization

NH-bis(PEG3-azide) exhibits subcellular localization that is crucial for its activity and function. The compound’s PEG-based structure and azide group enable it to target specific compartments or organelles within the cell . This targeted localization ensures that NH-bis(PEG3-azide) can effectively participate in biochemical reactions, such as the formation of PROTACs, within the desired subcellular regions .

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYUGXCRFRUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118236
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258939-39-7
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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